Cas no 614-16-4 (3-oxo-3-phenyl-propanenitrile)
3-oxo-3-phenyl-propanenitrile Chemical and Physical Properties
Names and Identifiers
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- Benzoyl acetonitrile
- 2-Cyanoacetophenone
- 3-Oxo-3-phenylpropanenitrile
- 2-cyano-1-phenylethanone
- 3-oxo-3-phenylpropionitrile
- 3-phenyl-3-oxopropionitrile
- Cyanoacetophenone
- i-cyanoacetophenone
- PHENACYL CYANIDE
- 3-oxo-3-phenyl-propanenitrile
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- MDL: MFCD00001942
- Inchi: 1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2
- InChI Key: ZJRCIQAMTAINCB-UHFFFAOYSA-N
- SMILES: O=C(CC#N)C1C=CC=CC=1
- BRN: 386745
Computed Properties
- Exact Mass: 145.05300
- Monoisotopic Mass: 145.052764
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.9
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Color/Form: White crystalline powder.
- Density: 1.1555 (rough estimate)
- Melting Point: 82-83 °C (lit.)
- Boiling Point: 160 °C/10 mmHg(lit.)
- Flash Point: 159-160℃/10mm
- Refractive Index: 1.4500 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 40.86000
- LogP: 1.78298
- Solubility: Slightly soluble in water, soluble in ethanol \ ether \ benzene \ chloroform
3-oxo-3-phenyl-propanenitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302 + H312 + H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36-S36/37/39-S22
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Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:III
- TSCA:Yes
- Storage Condition:0-10°C
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Safety Term:S22;S26;S36/37/39
3-oxo-3-phenyl-propanenitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-oxo-3-phenyl-propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0098-5g |
3-oxo-3-phenyl-propanenitrile |
614-16-4 | 98.0%(GC) | 5g |
¥190.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0098-25g |
3-oxo-3-phenyl-propanenitrile |
614-16-4 | 98.0%(GC) | 25g |
¥790.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B318A-5g |
3-oxo-3-phenyl-propanenitrile |
614-16-4 | 98% | 5g |
¥55.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B318A-25g |
3-oxo-3-phenyl-propanenitrile |
614-16-4 | 98% | 25g |
¥216.0 | 2022-06-10 | |
| Fluorochem | 013117-1g |
Benzoylacetonitrile |
614-16-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013117-5g |
Benzoylacetonitrile |
614-16-4 | 98% | 5g |
£11.00 | 2022-03-01 | |
| Fluorochem | 013117-10g |
Benzoylacetonitrile |
614-16-4 | 98% | 10g |
£18.00 | 2022-03-01 | |
| Fluorochem | 013117-25g |
Benzoylacetonitrile |
614-16-4 | 98% | 25g |
£38.00 | 2022-03-01 | |
| Fluorochem | 013117-100g |
Benzoylacetonitrile |
614-16-4 | 98% | 100g |
£98.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151981-100g |
3-oxo-3-phenyl-propanenitrile |
614-16-4 | >98.0% | 100g |
¥389.90 | 2023-09-04 |
3-oxo-3-phenyl-propanenitrile Suppliers
3-oxo-3-phenyl-propanenitrile Related Literature
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Xinwei He,Hui Wang,Xiaoting Cai,Qianqian Li,Jiajia Tao,Yongjia Shang Org. Biomol. Chem. 2018 16 7191
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Hamid R. Zare,Milad Tashkili,Hossein Khoshro,Davood Nematollahi,Ali Benvidi Anal. Methods 2014 6 5999
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3. NIS-promoted three-component reaction of 3-oxo-3-arylpropanenitriles with arylsulfonyl hydrazidesYueting Wei,Ping Liu,Yali Liu,Jing He,Xuezhen Li,Shiwu Li,Jixing Zhao Org. Biomol. Chem. 2021 19 3932
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Wei Guo,Liuhuan Cai,Zhen Xie,Weijie Mei,Gongping Liu,Ling Deng,Xiaoya Zhuo,Yumei Zhong,Xiaoying Zou,Lvyin Zheng,Xiaolin Fan Org. Chem. Front. 2021 8 3838
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Hao Xu,Shangfu Li,Hongxia Liu,Hua Fu,Yuyang Jiang Chem. Commun. 2010 46 7617
Additional information on 3-oxo-3-phenyl-propanenitrile
Recent Advances in the Study of 3-oxo-3-phenyl-propanenitrile (CAS: 614-16-4) in Chemical Biology and Pharmaceutical Research
3-oxo-3-phenyl-propanenitrile (CAS: 614-16-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis and its potential biological activities. This compound, characterized by a phenyl group attached to a propanenitrile moiety with a ketone functionality at the 3-position, serves as a crucial building block for the synthesis of various pharmacologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry investigated the mechanistic pathways through which 3-oxo-3-phenyl-propanenitrile derivatives exhibit inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. The researchers synthesized a series of derivatives and evaluated their COX-2 selectivity and potency, identifying several compounds with promising anti-inflammatory profiles. Notably, one derivative demonstrated a 50% inhibitory concentration (IC50) of 0.8 µM, highlighting the potential of this scaffold for further optimization.
In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 3-oxo-3-phenyl-propanenitrile-based compounds exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking simulations to elucidate the binding interactions between these compounds and bacterial target proteins, providing insights for structure-activity relationship (SAR) optimization.
Another significant advancement comes from oncology research, where 3-oxo-3-phenyl-propanenitrile derivatives have shown potential as apoptosis inducers in cancer cells. A 2024 preclinical study in Molecular Cancer Therapeutics demonstrated that certain derivatives could selectively target and disrupt mitochondrial function in triple-negative breast cancer cells, leading to caspase-dependent apoptosis. The lead compound in this series achieved a tumor growth inhibition rate of 72% in xenograft models, with minimal toxicity to normal cells.
From a synthetic chemistry perspective, recent innovations have focused on developing more efficient and environmentally friendly methods for producing 3-oxo-3-phenyl-propanenitrile. A 2023 paper in Green Chemistry described a novel biocatalytic approach using engineered ketoreductases, achieving a 92% yield with excellent enantioselectivity. This green synthesis method significantly reduces the environmental footprint compared to traditional chemical routes.
Looking forward, the versatility of 3-oxo-3-phenyl-propanenitrile continues to inspire new research directions. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation, as well as its potential as a fluorescent probe for biological imaging. The compound's unique chemical properties make it particularly suitable for these emerging applications in chemical biology.
In conclusion, recent studies on 3-oxo-3-phenyl-propanenitrile (CAS: 614-16-4) have significantly advanced our understanding of its pharmaceutical potential and synthetic applications. The compound's demonstrated biological activities and synthetic accessibility position it as a valuable scaffold for future drug discovery efforts. Continued research in this area is expected to yield novel therapeutic candidates and innovative synthetic methodologies in the coming years.
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